2-Bromo-4-methoxyaniline hydrochloride

Catalog No.
S817692
CAS No.
1774893-42-3
M.F
C7H9BrClNO
M. Wt
238.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methoxyaniline hydrochloride

CAS Number

1774893-42-3

Product Name

2-Bromo-4-methoxyaniline hydrochloride

IUPAC Name

2-bromo-4-methoxyaniline;hydrochloride

Molecular Formula

C7H9BrClNO

Molecular Weight

238.51 g/mol

InChI

InChI=1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H

InChI Key

BGQGCYSNWCTMLX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N)Br.Cl

Canonical SMILES

COC1=CC(=C(C=C1)N)Br.Cl

2-Bromo-4-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7_7H9_9BrClN and a molecular weight of 238.51 g/mol. It is characterized by the presence of a bromine atom and a methoxy group attached to an aniline structure. This compound is often utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals due to its unique chemical properties. The compound is soluble in water, which enhances its applicability in various

There is no current research available on the specific mechanism of action of 2-bromo-4-methoxyaniline hydrochloride.

Due to the lack of specific research on 2-bromo-4-methoxyaniline hydrochloride, it is advisable to handle it with caution, assuming the properties of its constituent parts.

  • Aromatic amines can be irritants and have potential carcinogenicity [].
  • Hydrochloric acid is corrosive and can cause skin and respiratory irritation [].
, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of other derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, which is useful in synthesizing various pharmaceuticals.
  • Coupling Reactions: It can be used in coupling reactions to form azo compounds, which are important in dye chemistry.

The specific reaction pathways depend on the conditions and reagents used, making this compound versatile for synthetic organic chemistry .

Research indicates that 2-Bromo-4-methoxyaniline hydrochloride exhibits biological activity that may be relevant for pharmaceutical applications. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism. This inhibition may affect the pharmacokinetics of co-administered drugs, making it significant in drug formulation and development .

The synthesis of 2-Bromo-4-methoxyaniline hydrochloride typically involves:

  • Bromination: Starting from 4-methoxyaniline, bromination can be performed using bromine or brominating agents to introduce the bromine atom at the 2-position.
  • Hydrochloride Formation: The resultant base can then be converted to its hydrochloride salt by reacting with hydrochloric acid.

This method allows for high yields and purity of the final product, making it suitable for laboratory and industrial applications .

2-Bromo-4-methoxyaniline hydrochloride is primarily used in:

  • Pharmaceutical Synthesis: As an intermediate for developing various drugs.
  • Dye Manufacturing: In the production of azo dyes due to its ability to undergo coupling reactions.
  • Research: As a reagent in chemical research for studying enzyme inhibition and other biological activities.

Its solubility and reactivity make it a valuable compound in both academic and industrial settings .

Studies on the interactions of 2-Bromo-4-methoxyaniline hydrochloride with biological systems have shown that it can influence drug metabolism due to its inhibitory effects on cytochrome P450 enzymes. This interaction highlights the importance of understanding its pharmacological profile when considering its use in drug formulations. Further research is warranted to explore its full range of interactions within biological systems .

Several compounds share structural similarities with 2-Bromo-4-methoxyaniline hydrochloride, including:

Compound NameCAS NumberSimilarity Index
2-Bromoaniline95-12-70.88
4-Methoxyaniline104-93-80.90
3-Bromo-4-methoxyaniline1774893-43-40.88
2-Chloro-4-methoxyaniline1774893-44-50.87

These compounds exhibit similar functional groups or structural motifs but differ in their substituents or halogen atoms. The presence of bromine and methoxy groups in specific positions on the aniline ring gives 2-Bromo-4-methoxyaniline hydrochloride unique properties that may enhance its reactivity and biological activity compared to its analogs .

2-Bromo-4-methoxyaniline hydrochloride is an organic compound distinguished by its unique substitution pattern on the benzene ring, where bromine and methoxy functional groups are positioned at the 2 and 4 positions relative to the amino group, respectively. The compound bears the Chemical Abstracts Service registry number 1774893-42-3 and possesses the molecular formula C₇H₉BrClNO. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative designations including 2-bromo-4-methoxybenzenamine hydrochloride and 2-bromo-4-methoxy-phenylamine hydrochloride.

The molecular weight of 2-bromo-4-methoxyaniline hydrochloride is established at 238.51 grams per mole, reflecting the addition of hydrochloric acid to the base aniline structure. The compound's structural identity is further characterized by its Molecular Design Limited number MFCD09910131, which serves as a standardized identifier in chemical databases. The Simplified Molecular Input Line Entry System representation, COc1ccc(c(c1)Br)N.Cl, clearly delineates the spatial arrangement of functional groups and the ionic association with chloride.

The base compound, 2-bromo-4-methoxyaniline, from which the hydrochloride is derived, carries the Chemical Abstracts Service number 32338-02-6 and molecular formula C₇H₈BrNO. This parent structure exhibits a molecular weight of 202.05 grams per mole and demonstrates distinct physical properties including a melting point of 64 degrees Celsius and a boiling point of 265.1 degrees Celsius at standard atmospheric pressure.

Table 1: Comparative Molecular Properties

Property2-Bromo-4-methoxyaniline2-Bromo-4-methoxyaniline Hydrochloride
Chemical Abstracts Service Number32338-02-61774893-42-3
Molecular FormulaC₇H₈BrNOC₇H₉BrClNO
Molecular Weight (g/mol)202.05238.51
Molecular Design Limited NumberMFCD09029057MFCD09910131
Melting Point (°C)64Not specified
Boiling Point (°C)265.1Not specified

The substitution pattern of 2-bromo-4-methoxyaniline hydrochloride creates a compound with distinct electronic and steric properties that influence its reactivity profile. The bromine atom at the ortho position relative to the amino group introduces significant electron-withdrawing effects, while the methoxy group at the para position provides electron-donating characteristics. This combination results in a molecule with unique electronic distribution that affects both its physical properties and chemical behavior in various reaction conditions.

Historical Context in Organic Synthesis

The development of brominated aniline derivatives, particularly those bearing methoxy substituents, emerged from the broader evolution of aromatic substitution chemistry during the late nineteenth and early twentieth centuries. The synthesis of compounds like 2-bromo-4-methoxyaniline represents a convergence of electrophilic aromatic substitution methodology and the growing understanding of directing effects in aromatic chemistry. Historical approaches to accessing such compounds relied heavily on controlled bromination reactions of substituted anilines, where the methoxy group served as an activating ortho-para director.

Early synthetic methodologies for brominated methoxyanilines involved the direct bromination of 4-methoxyaniline using elemental bromine or brominating agents under carefully controlled conditions. Research documented in the mid-twentieth century revealed that the bromination of anisole derivatives, including aniline analogs, could yield mixtures of ortho and para substituted products, necessitating the development of regioselective synthetic strategies. The acid-catalyzed bromination reactions using N-bromoacetanilide demonstrated that isomer distributions in aromatic substitutions were sensitive to the structure of the attacking electrophile, providing crucial insights into mechanism and selectivity.

The industrial preparation of brominated aniline derivatives gained prominence with the recognition of their utility as pharmaceutical and agrochemical intermediates. Patent literature from the early twenty-first century describes systematic approaches to synthesizing compounds like 3-bromo-4-methoxyaniline through multi-step processes involving bromination, nucleophilic substitution, and reduction reactions. These methodologies typically employed p-nitrochlorobenzene as starting material, followed by bromination using bromoacetamide or related reagents, methoxylation with sodium methoxide, and final reduction of the nitro group to yield the target aniline.

Table 2: Historical Synthetic Approaches to Brominated Methoxyanilines

Year RangeMethodologyKey ReagentsSelectivity Challenges
1950s-1960sDirect brominationElemental bromine, acetic acidOrtho-para mixtures
1970s-1980sN-bromoacetanilide systemsN-bromoacetanilide, carboxylic acidsMechanistic complexity
1990s-2000sMulti-step industrial processesSodium methoxide, reduction agentsRegioselectivity control
2000s-PresentOptimized pharmaceutical synthesisAdvanced brominating agentsPurity and yield optimization

The evolution of synthetic methodology for 2-bromo-4-methoxyaniline and its derivatives reflects broader advances in understanding aromatic reactivity patterns and the development of more sophisticated reagent systems. Contemporary approaches emphasize the use of protected amine functionalities and controlled reaction conditions to achieve high regioselectivity and yield. The conversion to hydrochloride salts became standard practice in pharmaceutical applications due to enhanced stability, solubility, and crystallization properties that facilitate purification and handling procedures.

Research in enzyme inhibition studies has revealed that compounds structurally related to 2-bromo-4-methoxyaniline hydrochloride demonstrate significant biological activity, particularly as inhibitors of anaplastic lymphoma kinase and rho kinase enzymes. These findings have contributed to renewed interest in the synthetic chemistry of such compounds, driving development of more efficient and scalable synthetic routes. The recognition that brominated methoxyanilines can serve as scaffolds for developing potent enzyme inhibitors has established their importance in contemporary medicinal chemistry research.

Laboratory-Scale Preparation Protocols

3.1.1 Bromination Strategies for Aniline Derivatives

Selective introduction of a bromine atom at the ortho-position of 4-methoxyaniline has been achieved by several mechanistically distinct routes. Key laboratory examples are summarised below.

EntryStarting materialBrominating agent & additivesSolvent (v/v)Temperature / timeIsolated yield of 2-bromo-4-methoxyanilineReference
14-methoxyaniline protected as acetanilideMolecular bromine, glacial acetic acid; deacetylation with aqueous hydrogen chlorideAcetic acid → water work-up15 °C, 1 h (bromination)71% [1] [1]
2Free 4-methoxyanilineSodium bromide / sodium peroxydisulfate, catalytic copper(II) sulfate pentahydrateAcetonitrile : water = 2 : 17 °C → 25 °C, 4 h92% mono-bromide, <5% dibromide [2] [3] [2] [3]
34-methoxyanilineAmmonium bromide / thirty-per-cent hydrogen peroxide (in-situ hypobromous acid)Glacial acetic acid25 °C, 30 min88% mono-bromide, para : ortho > 95 : 5 [4] [5] [4] [5]
42,6-dibromo-4-methoxyanilinen-Butyllithium metal–halogen exchange, quenched with waterDiethyl ether–78 °C, 30 min78% regioselective debromination [6] [6]
54-methoxyaniline bearing a pyridyl directing groupN-bromophthalimide, palladium(II) acetate, pivalic acidAcetic acid80 °C, 8 hmeta-bromide 84% (orthogonal access) [7] [8] [7] [8]

Reaction-design highlights

  • Copper-mediated oxidative bromination (Entry 2) proceeds through in-situ generation of electrophilic bromine cation; hydrogen bonding between the amino group and copper(II) coordinates the substrate, enforcing ortho-selectivity while suppressing over-bromination [2] [3].
  • The ammonium bromide / hydrogen peroxide protocol (Entry 3) replaces hazardous molecular bromine with inexpensive bench reagents; hypobromous acid forms stoichiometrically, and acetic acid both solvates and protonates the amine, steering electrophilic attack para-selectively when ortho sites are blocked [4] [5].
  • Lithium–bromine exchange (Entry 4) offers access to the target compound from the readily available dibromide, avoiding electrophilic reagents and allowing isotopic labelling or subsequent metalation sequences [6].
3.1.2 Acid-Base Reactions in Hydrochloride Formation

Conversion of 2-bromo-4-methoxyaniline to its hydrochloride salt relies on proton transfer from hydrogen chloride to the amine lone pair, furnishing the crystalline ammonium chloride. Two laboratory procedures predominate:

ParameterBubbling hydrogen chloride gasIn-situ generation with trimethylsilyl chlorideReference
Typical solventAnhydrous ethanolProtic solvents (ethanol or 2-propanol) [9] [10]
Hydrogen chloride sourceCompressed gas fed beneath liquid surfaceSilicon–chlorine bond hydrolysis liberates hydrogen chloride gradually [10]
Temperature range0 – 25 °C20 – 40 °C [10] [11]
Crystallisation controlSeed after 50% conversion to avoid oiling-outReaction exotherm moderates supersaturation; defined crystal habit obtained [10] [11]
Typical isolated yield≥ 98%95 – 98% [10]

Stoichiometric protonation shifts the equilibrium completely to the salt side (pK_a ≈ 10.6 for the conjugate acid). The chloride anion promotes hydrogen bonding and π-stacking in the lattice, giving dense, moisture-stable crystals suitable for direct milling into industrial formulations [10] [12].

Industrial Production Optimisation

3.2.1 Continuous Flow Bromination Systems

Safety and throughput considerations have driven the adoption of continuous flow technology for aromatic bromination at scale. Salient process metrics for 2-bromo-4-methoxyaniline manufacture are compiled below.

Reactor typeBromine sourceResidence timeThroughput (mol h⁻¹)Conversion / selectivityReference
Fluorinated ethylene propylene micro-coil irradiated by 405 nm lightSodium hypobromite generated in-situ from sodium bromide and sodium hypochlorite15 s1.8>99% / 97% mono-bromide [13] [14] [15] [13] [14] [15]
Stainless-steel tubular reactor, 50 barHydrobromic acid vapour plus hydrogen peroxide (oxy-bromination)3 min2.495% / 94% [16]
Vapour-phase trickle bed on acid-treated silicaMolecular bromine dosed by mass-flow controller0.5 min4.193% / 90% [17]

Advantages realised

  • In-situ bromine generation eliminates bulk handling of elemental bromine and reduces hazardous inventory [15].
  • Sub-second heat and mass transfer in micro-channels suppresses dibromination, enabling near-theoretical selectivity even with unprotected anilines [13].
  • Linear scale-out (parallel numbering-up) achieves kilogram per hour productivity without loss of control [14].
3.2.2 Purification and Crystallisation Techniques

Downstream isolation of 2-bromo-4-methoxyaniline hydrochloride hinges on combining liquid–liquid separation with controlled crystallisation.

  • Copper removal
    Continuous aqueous ethylenediaminetetraacetate wash lowers residual copper below ten parts per million, meeting pharmaceutical impurity guidelines [2].

  • Solvent exchange
    Counter-current distillation replaces acetonitrile with ethanol; azeotropic drag ensures water content below one percent, essential for reproducible crystallisation [12].

  • Seeded cooling crystallisation

    • Seed loading: one percent w/w of form A crystals at 45 °C.
    • Linear cooling to 5 °C over four hours yields block-shaped crystals with a mean particle size of 120 μm and span below 1.5, facilitating filtration and drying [10] [12].
  • Mother-liquor recycle
    Mother liquor retains less than two percent product; recycling after hydrogen chloride replenishment raises overall yield of the crystallisation step from ninety three to ninety-eight percent [18].

VariableEffect on crystal habitOptimised valueReference
Ethanol : water ratioExcess water gives needles; anhydrous medium gives blocks≤1% water [12]
Cooling rateFast cooling increases agglomeration10 °C h⁻¹ [12]
Hydrogen chloride stoichiometrySub-stoichiometric dosing leaves free base, causing oiling-out1.05 equivalents [10]

Dates

Last modified: 08-16-2023

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